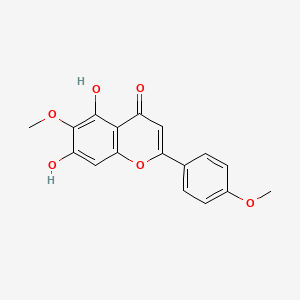

Pectolinarigenin

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5,7-dihydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)13-7-11(18)15-14(23-13)8-12(19)17(22-2)16(15)20/h3-8,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQLHGCIAUEJQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199960 | |

| Record name | Pectolinarigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-12-7 | |

| Record name | Pectolinarigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pectolinarigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pectolinarigenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pectolinarigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-6-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PECTOLINARINGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3UZ1K35N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pectolinarigenin's Mechanism of Action in Cancer Cells: A Technical Guide

Introduction

Pectolinarigenin (PEC), a natural flavonoid found in plants such as Cirsium chanroenicum and some Citrus species, has garnered significant attention in oncological research for its diverse pharmacological benefits, including anti-inflammatory and potent anti-cancer activities.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-neoplastic effects on various cancer cells. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key signaling pathways modulated by this compound, a summary of its efficacy, and detailed experimental protocols for replication and further investigation.

Core Mechanisms of Anti-Cancer Action

This compound's anti-cancer activity is multifaceted, primarily involving the induction of programmed cell death (apoptosis), cell cycle arrest, inhibition of metastasis, and induction of autophagy. These effects are orchestrated through the modulation of several critical intracellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a variety of cancer cell lines, including gastric, hepatocellular, colorectal, and melanoma cells.[1][3][4] It primarily activates the intrinsic, or mitochondrial, pathway of apoptosis.

-

Mitochondrial Pathway Activation: Treatment with this compound leads to an increase in reactive oxygen species (ROS) and a subsequent loss of the mitochondrial transmembrane potential. This disruption is a critical event that initiates the apoptotic cascade.

-

Modulation of Bcl-2 Family Proteins: The compound alters the balance of pro- and anti-apoptotic proteins. It upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria.

-

Caspase Cascade Activation: The released cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3. This compound has been shown to increase the levels of cleaved caspase-3.

-

Downstream Events: Activated caspase-3 leads to the cleavage of key cellular substrates, including poly-ADP-ribose polymerase (PARP). Additionally, this compound downregulates the X-linked inhibitor of apoptosis protein (XIAP), further promoting caspase-3 activity.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.

-

Targeting G2/M Checkpoint Regulators: The arrest is mediated by the downregulation of key proteins that govern the G2 to M phase transition, specifically Cyclin-Dependent Kinase 1 (CDK1) and Cell Division Cycle 25C (CDC25C).

-

Role of p53 and p21: In some cancer cell lines, this compound treatment leads to an upregulation of p53 and p21 at the mRNA level, which are crucial tumor suppressors that can enforce cell cycle checkpoints. An increase in the sub-G1 cell population is also frequently observed, which is an indicator of apoptotic cell death.

Inhibition of Metastasis

A critical aspect of this compound's anti-cancer profile is its ability to inhibit cell migration and invasion, key processes in tumor metastasis.

-

Downregulation of MMPs: this compound significantly reduces the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are enzymes responsible for degrading the extracellular matrix, a crucial step for cancer cell invasion.

-

Upregulation of TIMPs: Concurrently, it can increase the expression of Tissue Inhibitor of Metalloproteinase 2 (TIMP-2), an endogenous inhibitor of MMPs.

-

Modulation of EMT Markers: In non-small cell lung cancer (NSCLC) cells, this compound has been shown to suppress the epithelial-mesenchymal transition (EMT) by upregulating the epithelial marker E-cadherin and downregulating the mesenchymal marker vimentin.

-

Inhibition of STAT3: The anti-metastatic effect is also linked to the inhibition of the STAT3 signaling pathway. This compound decreases the phosphorylation of STAT3 at tyrosine 705 (p-Stat3Tyr705), which in turn downregulates target genes like MMP-9.

Induction of Autophagy

In gastric cancer cells, this compound has been shown to induce autophagy, a cellular self-degradation process that can lead to cell death in cancer. This is evidenced by an increased formation of acidic vesicular organelles (AVOs) and an enhanced conversion of LC3-I to its lipidated form, LC3-II, a key marker of autophagosome formation.

Key Signaling Pathways Modulated by this compound

The diverse anti-cancer effects of this compound are a consequence of its ability to interfere with multiple critical signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and it is frequently hyperactivated in many cancers. This compound is a potent inhibitor of this pathway.

-

Mechanism of Inhibition: Treatment with this compound leads to a significant reduction in the phosphorylation levels of PI3K, Akt (at Serine 473), and mTOR (at Serine 2448).

-

Downstream Consequences: The inhibition of this cascade results in the downregulation of downstream effectors like phosphorylated p70S6K and 4E-BP1. The deactivation of the PI3K/Akt/mTOR pathway is directly linked to this compound's ability to induce G2/M phase arrest, apoptosis, and autophagy in gastric and hepatocellular carcinoma cells.

PTEN/PI3K/Akt Pathway

In NSCLC, this compound's mechanism involves the activation of the tumor suppressor PTEN (Phosphatase and Tensin Homolog). PTEN is a natural antagonist of the PI3K/Akt pathway. By upregulating PTEN expression, this compound effectively suppresses the phosphorylation of PI3K and Akt, leading to the inhibition of cell proliferation and metastasis and the promotion of apoptosis.

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes metastasis. This compound has been identified as a potent inhibitor of this pathway. It suppresses the phosphorylation of STAT3, which prevents its translocation to the nucleus and subsequent transcription of target genes like MMP-9, thereby attenuating breast and colorectal cancer metastasis.

ROS-Mediated Mitochondrial Apoptosis

In melanoma and nasopharyngeal carcinoma cells, this compound induces apoptosis through a mechanism involving the accumulation of ROS. The excessive ROS production leads to oxidative stress, loss of mitochondrial membrane potential, and activation of the mitochondrial apoptotic pathway, including the caspase cascade.

Data Presentation

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Duration (h) | Citation |

| AGS | Gastric Cancer | 124.79 | 24 | |

| MKN28 | Gastric Cancer | 96.88 | 24 | |

| A549 | Non-Small Cell Lung | Not specified | 48 | |

| Calu-3 | Non-Small Cell Lung | Not specified | 48 | |

| SMMC7721 | Hepatocellular Carcinoma | Not specified | - | |

| PLC5 | Hepatocellular Carcinoma | Not specified | - | |

| C666-1 | Nasopharyngeal Carcinoma | Not specified | 24, 48 |

Table 2: Effect of this compound on G2/M Phase Cell Cycle Arrest

| Cell Line | Concentration (µM) | % of Cells in G2/M Phase (approx.) | Citation |

| SMMC7721 | 0 to treatment dose | 8.9% to 45.6% | |

| PLC5 | 0 to treatment dose | 14.4% to 42.0% | |

| AGS | 50, 100 | Dose-dependent increase | |

| MKN28 | 50, 100 | Dose-dependent increase |

Table 3: In Vivo Efficacy of this compound

| Cancer Model | Animal | Dosage/Route | Key Findings | Citation |

| Hepatocellular Carcinoma (SMMC7721 Xenograft) | Mice | Not specified | Significantly smaller tumor volume (154.9 vs 492.7 mm³) and weight (0.14 vs 0.44 g) compared to control. Reduced Ki-67 expression. | |

| Colorectal Carcinoma (CT26 Metastasis Model) | BALB/c mice | Not specified | Inhibited abdominal metastasis. Decreased Ki67, MMP9, and p-Stat3Tyr705 positive cells. Reduced MDSCs. | |

| Breast Cancer (4T1 Metastasis Model) | Balb/c mice | Intraperitoneal | Significantly inhibited lung metastasis. | |

| Nasopharyngeal Carcinoma (C666-1 Xenograft) | Mice | Not specified | Decreased tumor growth. | |

| Gastric Cancer (AGS Xenograft) | BALB/c nude mice | 10 mg/kg, Intraperitoneal | Reduced tumor growth and weight in a dose-dependent manner. |

Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: Plate cancer cells (e.g., AGS, MKN28) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 24 or 48 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Apoptosis Analysis (Annexin V-FITC/PI Flow Cytometry)

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvesting: Detach cells using trypsin, wash with ice-cold PBS, and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells within 1 hour using a flow cytometer. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Cell Cycle Analysis

-

Cell Treatment: Culture and treat cells with this compound for 24 hours as described above.

-

Fixation: Harvest the cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

-

Animal Model: Use 4-6 week old male BALB/c nude mice.

-

Cell Implantation: Subcutaneously inject 5 × 10⁶ cancer cells (e.g., SMMC7721, AGS) suspended in PBS into the right flank of each mouse.

-

Treatment: When tumors reach a palpable volume (e.g., 50-100 mm³), randomly assign mice to treatment groups (e.g., vehicle control, this compound at 25 or 50 mg/kg). Administer treatment via intraperitoneal injection or oral gavage daily or on a specified schedule.

-

Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight and general health.

-

Endpoint Analysis: After a set period (e.g., 3-4 weeks), euthanize the mice and excise the tumors for weight measurement, histological analysis (H&E staining), and immunohistochemistry (e.g., for Ki-67, MMP-9). All animal experiments must be conducted in accordance with approved institutional animal care and use committee guidelines.

Conclusion

This compound exhibits significant anti-cancer potential across a range of malignancies by targeting multiple fundamental cellular processes and signaling pathways. Its ability to concurrently induce apoptosis and autophagy, cause G2/M cell cycle arrest, and inhibit metastasis highlights its promise as a multi-targeted therapeutic agent. The consistent inhibition of the PI3K/Akt/mTOR and STAT3 pathways appears central to its mechanism of action. While preclinical in vitro and in vivo studies are highly encouraging, further research is necessary to fully elucidate its pharmacological profile, optimize its delivery, and evaluate its efficacy and safety in more complex cancer models, paving the way for potential clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Induced Cell Cycle Arrest, Autophagy, and Apoptosis in Gastric Cancer Cell via PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural product this compound inhibits proliferation, induces apoptosis, and causes G2/M phase arrest of HCC via PI3K/AKT/mTOR/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural product this compound exhibits potent anti-metastatic activity in colorectal carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activities and Therapeutic Potential of Pectolinarigenin

Abstract: this compound (PG), a natural flavonoid with the molecular formula C₁₇H₁₄O₆, is predominantly found in plants such as Cirsium species, Clerodendrum phlomidis, and Linaria vulgaris[1][2][3]. This molecule has garnered significant attention within the scientific community for its extensive pharmacological properties, including anti-cancer, anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective activities[2][4]. This compound exerts its effects by modulating a variety of cellular signaling pathways, such as PI3K/AKT/mTOR, MAPK, NF-κB, and Nrf2/ARE, positioning it as a promising candidate for therapeutic development. This document provides a comprehensive overview of the biological activities of this compound, focusing on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used for its evaluation.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in rats have revealed key insights into its absorption, distribution, metabolism, and excretion.

Following oral administration, this compound is absorbed rapidly, with the time to reach maximum plasma concentration (Tmax) being less than or equal to 0.222 hours. Despite its rapid absorption, it exhibits very low bioavailability, ranging from 0.56% to 0.68%, and is maintained at low levels in plasma with a slow elimination half-life (t½z) of over 14.47 hours. However, this compound distributes widely into tissues, with particularly high concentrations found in the gastrointestinal tract, liver, and kidney.

| Parameter | Value (Oral Administration in Rats) | Reference |

| Tmax | ≤ 0.222 hours | |

| Bioavailability | 0.56 - 0.68 % | |

| Elimination Half-life (t½z) | ≥ 14.47 hours | |

| Cmax (6 mL/kg C. japonicum extract) | 6.13 ± 0.12 ng/mL |

Table 1: Pharmacokinetic Parameters of this compound in Rats.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer effects across a range of human malignancies by inducing apoptosis, autophagy, and cell cycle arrest, as well as inhibiting metastasis.

Hepatocellular Carcinoma (HCC)

In HCC cell lines (SMMC7721 and PLC5), this compound inhibits cell proliferation in a dose- and time-dependent manner. It markedly induces apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax, leading to the activation of executioner Caspase-3. Furthermore, it causes G2/M phase cell cycle arrest and inhibits cell migration and invasion. These effects are mediated through the suppression of the PI3K/AKT/mTOR/ERK signaling pathway. In vivo studies using tumor-bearing mice confirmed that this compound significantly suppresses HCC tumor growth.

| Cell Line | IC₅₀ Value (48h) | Reference |

| SMMC7721 | 19.23 µM | |

| PLC5 | 20.9 µM | |

| SK-HEP-1 (Cisplatin-resistant) | 10 µM |

Table 2: In Vitro Anti-proliferative Activity of this compound in HCC Cell Lines.

This compound's anti-cancer mechanism in HCC cells.

Gastric and Breast Cancer

In human gastric cancer cells (AGS and MKN28), this compound induces G2/M phase cell cycle arrest, apoptosis, and autophagy by inhibiting the PI3K/AKT/mTOR pathway. Apoptosis is confirmed through the downregulation of the X-linked inhibitor of apoptosis protein (XIAP) and subsequent activation of caspase-3.

For breast cancer, this compound inhibits metastasis by suppressing the STAT3 signaling pathway. It impairs cancer cell migration and invasion by reducing the expression of matrix metalloproteinases (MMP-2, MMP-9) and increasing their inhibitor, TIMP2. A treatment with 10 μM this compound was shown to inhibit MDR1 and ABCG2 efficiency by approximately 59.3% and 46.5%, respectively, suggesting a role in overcoming multidrug resistance.

Melanoma

This compound induces growth inhibition and apoptosis in melanoma cells through a mechanism involving the generation of reactive oxygen species (ROS) and the loss of mitochondrial transmembrane potential. This ROS-mediated mitochondrial apoptotic pathway is a key component of its anti-melanoma activity. It also impairs the migration and invasion of melanoma cells, consistent with changes in the expression of associated proteins like MMP-2 and MMP-9.

Anti-Inflammatory and Neuroprotective Activities

This compound exhibits potent anti-inflammatory and neuroprotective properties by modulating key inflammatory pathways.

Anti-Inflammatory Effects

This compound is a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), strongly inhibiting COX-2-mediated prostaglandin E2 (PGE2) and 5-LOX-mediated leukotriene production at concentrations greater than 1 µM. However, it does not appear to affect COX-2 expression or the activation of NF-κB directly in all cell types. In vivo studies have shown that oral administration of this compound (20–100 mg/kg) effectively inhibits arachidonic acid-induced mouse ear edema and carrageenan-induced mouse paw edema. In lipopolysaccharide (LPS)-stimulated astrocytes and macrophages, it suppresses inflammation by inhibiting the NF-κB and MAPK (p38MAPK and ERK1/2) signaling pathways.

| In Vivo Model | Effective Dose (Oral) | Activity | Reference |

| Arachidonic acid-induced mouse ear edema | 20-100 mg/kg | Inhibition of edema | |

| Carrageenan-induced mouse paw edema | 20-100 mg/kg | Inhibition of edema | |

| Passive cutaneous anaphylaxis | 20-100 mg/kg | Inhibition of allergic reaction | |

| Hyperuricemic Nephropathy Mice | Not specified | Reduced inflammation and fibrosis |

Table 3: In Vivo Anti-inflammatory Efficacy of this compound.

References

Pectolinarigenin: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectolinarigenin, a naturally occurring flavone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, often as its glycoside derivative, pectolinarin. It is widely distributed across several plant families, with a notable prevalence in Asteraceae, Lamiaceae, and Verbenaceae.[1][2] A comprehensive review of the literature indicates that species within the Cirsium genus (thistles) are particularly rich sources of this flavone.[1][3]

The following table summarizes the primary plant families and genera known to contain this compound, providing a valuable starting point for its sourcing and extraction.

| Plant Family | Genus | Noteworthy Species |

| Asteraceae | Cirsium | C. setidens, C. chanroenicum, C. japonicum, C. chlorolepis, C. nipponicum[4] |

| Eupatorium | E. odoratum | |

| Trollius | T. chinensis | |

| Lamiaceae | Clerodendrum | C. phlomidis |

| Aegiphila | A. integrifolia | |

| Verbenaceae | ||

| Linariaceae | Linaria | L. vulgaris |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process that begins with the extraction of its glycoside form, pectolinarin, followed by hydrolysis to yield the aglycone, this compound. Alternatively, direct isolation of this compound from non-polar fractions of plant extracts has also been reported. The following sections detail the experimental protocols for the key stages of isolation and purification.

General Experimental Workflow

The overall process for isolating this compound can be summarized in the following workflow. This typically involves solvent extraction from the plant material, followed by purification steps to isolate pectolinarin, and finally, hydrolysis to obtain this compound.

Detailed Experimental Protocols

This protocol is adapted from methodologies that have successfully yielded high-purity pectolinarin.

1. Plant Material Preparation:

-

Air-dry the aerial parts of Cirsium setidens at room temperature.

-

Grind the dried plant material into a fine powder.

2. Extraction:

-

Macerate the powdered plant material in 70% ethanol at a 1:10 (w/v) ratio for 24 hours at room temperature.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

3. Purification by Crystallization:

-

Dissolve the crude extract in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature, then transfer to 4°C to facilitate crystallization.

-

Collect the crystals by filtration and wash with cold methanol.

-

Recrystallize the obtained crystals from hot methanol to achieve a purity of 85-90%.

This protocol is based on a study that achieved high purity of pectolinarin.

1. Crude Extract Preparation:

-

Prepare a crude aqueous extract of Cirsium japonicum.

2. Macroporous Resin Chromatography:

-

Resin Selection and Pre-treatment: Utilize D-101 macroporous resin. Pre-treat the resin by soaking in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.

-

Adsorption: Load the crude extract onto the pre-treated D-101 resin column at a flow rate of 2 bed volumes (BV)/hour.

-

Washing: Wash the column with 5 BV of deionized water to remove unbound impurities.

-

Elution: Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol). Collect fractions and monitor by TLC or analytical HPLC to identify fractions rich in pectolinarin.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: Use a C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B) in water (A), both containing 0.1% formic acid. A typical gradient could be: 0-10 min, 20-40% B; 10-30 min, 40-60% B; 30-35 min, 60-80% B.

-

Flow Rate: 10-15 mL/min.

-

Detection: UV at 330 nm.

-

Injection Volume: Load the concentrated pectolinarin-rich fraction from the macroporous resin step.

-

Collect the peak corresponding to pectolinarin. The purity of the isolated pectolinarin can reach over 96%.

This is a general protocol for the hydrolysis of the glycosidic bond to obtain the aglycone.

1. Reaction Setup:

-

Dissolve the purified pectolinarin in a 1:1 mixture of methanol and 2N hydrochloric acid.

-

Reflux the mixture at 80-90°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

2. Work-up:

-

After the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous solution three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the ethyl acetate extract under reduced pressure to obtain crude this compound.

3. Final Purification:

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Quantitative Data on this compound/Pectolinarin Content

The concentration of pectolinarin, and by extension this compound, can vary significantly between different plant species and even between different parts of the same plant. The following table presents some reported quantitative data.

| Plant Species | Plant Part | Compound | Concentration (mg/g of extract) | Reference |

| Cirsium setidens | Aerial Parts | Pectolinarin | 33.9 ± 0.5 | |

| Cirsium japonicum | Aerial Parts | Pectolinarin | 1.04 ± 0.01 | |

| Cirsium chlorolepis | Aerial Parts | Pectolinarin | 110.7 ± 13.4 | |

| Cirsium nipponicum | Aerial Parts | Pectolinarin | 61.5 ± 0.6 | |

| Cirsium chanroenicum | Aerial Parts | Pectolinarin | 49.4 ± 7.1 |

Signaling Pathways Involving this compound

This compound has been shown to modulate several key signaling pathways implicated in various diseases, particularly cancer and inflammatory disorders.

PI3K/AKT/mTOR Signaling Pathway

This compound has been demonstrated to inhibit the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer cells, leading to decreased cell proliferation and survival.

NF-κB Signaling Pathway

This compound can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation. This is achieved by inhibiting the phosphorylation of key signaling molecules.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and inflammation that is modulated by this compound. This compound has been shown to suppress the phosphorylation of key MAPK members like p38 and ERK1/2.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources and detailed protocols for its isolation and purification. The elucidation of its interactions with key cellular signaling pathways further underscores its importance as a lead compound for drug development. The methodologies and data presented here are intended to facilitate further research into the pharmacological properties and applications of this valuable flavone.

References

- 1. Isolation and Biological Properties of the Natural Flavonoids Pectolinarin and this compound—A Review [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Isolation and Biological Properties of the Natural Flavonoids Pectolinarin and this compound—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of Pectolinarigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pectolinarigenin (PEC), a natural flavonoid found in various medicinal plants, has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo studies. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its impact on key signaling pathways and inflammatory mediators. Detailed experimental protocols, quantitative data, and visual representations of its mechanisms of action are presented to support further research and drug development efforts in the field of inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[1] this compound (5,7-dihydroxy-4',6-dimethoxyflavone), a flavonoid isolated from plants such as Cirsium chanroenicum, has emerged as a promising anti-inflammatory agent.[2] This document serves as an in-depth technical resource, summarizing the current understanding of this compound's anti-inflammatory effects and providing detailed experimental insights for the scientific community.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key enzymatic and signaling pathways involved in the inflammatory cascade.

Dual Inhibition of COX-2 and 5-LOX

A primary mechanism of this compound's anti-inflammatory activity is its ability to dually inhibit two key enzymes in the eicosanoid synthesis pathway: cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[2][3] COX-2 is responsible for the production of prostaglandins (e.g., PGE2), while 5-LOX is involved in the synthesis of leukotrienes. Both prostaglandins and leukotrienes are potent pro-inflammatory mediators. This compound has been shown to strongly inhibit COX-2-mediated PGE2 and 5-LOX-mediated leukotriene production at concentrations greater than 1 μM.[2]

Modulation of Key Signaling Pathways

This compound has been demonstrated to modulate several critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

The NF-κB pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. While some studies initially suggested that this compound did not affect NF-κB activation, more recent evidence indicates a modulatory role. In lipopolysaccharide (LPS)-stimulated astrocytes, this compound suppressed NF-κB phosphorylation. This suggests that this compound's effect on the NF-κB pathway may be cell-type specific.

The MAPK signaling pathways, including p38 MAPK and ERK1/2, are crucial for the production of inflammatory mediators. This compound has been shown to suppress the phosphorylation of p38 MAPK and ERK1/2 in LPS-induced astrocytes, indicating its ability to interfere with this key inflammatory signaling cascade.

The JAK/STAT pathway is activated by various cytokines and plays a critical role in immune responses and inflammation. This compound has been found to inhibit the phosphorylation of Jak2 and Stat3, thereby attenuating the inflammatory response in models of septic acute kidney injury.

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18. While direct inhibition of the NLRP3 inflammasome by this compound is still under investigation, its ability to modulate upstream signaling pathways like NF-κB suggests a potential indirect regulatory role.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Inflammatory Stimulus | Parameter Measured | This compound Concentration | Effect | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | PGE2 Production | >1 µM | Strong inhibition | |

| RBL-1 Cells | A23187 | Leukotriene Production | >1 µM | Strong inhibition | |

| J774A.1 Macrophages | LPS (1 µg/ml) | Nitric Oxide (NO) Release | 1-160 µM | Reduction | |

| Primary Astrocytes | LPS (1 µg/ml) | IL-1β Release | 1-160 µM | Decreased release | |

| Primary Astrocytes | LPS (1 µg/ml) | IL-6 Release | 1-160 µM | Decreased release | |

| Primary Astrocytes | LPS (1 µg/ml) | IL-10 Levels | 1-160 µM | Enhanced basal levels |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Inflammatory Agent | This compound Dosage (Oral) | Effect | Reference |

| Mouse | Arachidonic Acid (Ear Edema) | 20-100 mg/kg | Inhibition of edema | |

| Mouse | Carrageenan (Paw Edema) | 20-100 mg/kg | Inhibition of edema | |

| Mouse | Passive Cutaneous Anaphylaxis | 20-100 mg/kg | Inhibitory activity | |

| Mouse | Ovalbumin (Airway Inflammation) | 50 mg/ml | Reduced TNF-α and IL-6 levels |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-inflammatory effects of this compound.

In Vitro Assays

-

RAW 264.7 Macrophages and J774A.1 Macrophages: Cells are cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. For experiments, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).

-

Primary Astrocytes: Cerebral cortices from neonatal rats or mice are used to establish primary astrocyte cultures. Cells are treated with this compound prior to stimulation with LPS.

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of cytokines such as PGE2, IL-1β, IL-6, and TNF-α in cell culture supernatants or animal serum are quantified using commercially available ELISA kits.

-

Sample Preparation: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-p38, p-ERK, p-STAT3, IκBα, COX-2). Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Models

-

Induction: A subplantar injection of carrageenan (e.g., 1% in saline) is administered into the hind paw of rats or mice.

-

Treatment: this compound is administered orally at various doses (e.g., 20-100 mg/kg) prior to carrageenan injection.

-

Assessment: Paw volume is measured at different time points using a plethysmometer. The percentage of edema inhibition is calculated.

-

Induction: A solution of arachidonic acid in acetone is topically applied to the inner and outer surfaces of the mouse ear.

-

Treatment: this compound is administered orally or topically before the application of arachidonic acid.

-

Assessment: Ear thickness is measured using a caliper, or a biopsy punch is taken to determine the ear weight. The difference in weight or thickness between the treated and untreated ears indicates the degree of edema.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: this compound's multi-target anti-inflammatory mechanism.

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound has consistently demonstrated potent anti-inflammatory effects through its ability to inhibit key inflammatory enzymes and modulate critical signaling pathways. The data summarized in this technical guide highlight its potential as a lead compound for the development of novel anti-inflammatory therapeutics.

Future research should focus on several key areas:

-

Clinical Trials: To date, the anti-inflammatory effects of this compound have been primarily studied in preclinical models. Well-designed clinical trials are necessary to evaluate its safety and efficacy in humans for various inflammatory conditions.

-

Pharmacokinetics and Bioavailability: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for optimizing its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: SAR studies could lead to the synthesis of this compound analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Combination Therapy: Investigating the synergistic effects of this compound with existing anti-inflammatory drugs could lead to more effective and safer treatment strategies.

References

Pectolinarigenin: A Technical Guide to its Discovery, Chemistry, and Biological Activity

Abstract

Pectolinarigenin, a naturally occurring flavone, has garnered significant attention within the scientific community for its diverse pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and detailed methodologies for its isolation and characterization. Furthermore, it delves into the molecular mechanisms underlying its biological activities, with a particular focus on its modulation of key signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this promising natural compound.

Discovery and History

This compound is the aglycone form of pectolinarin, a flavonoid glycoside. The history of this compound is intrinsically linked to the discovery of its parent compound.

1.1. First Isolation of Pectolinarin

Pectolinarin was first isolated from the plant Linaria vulgaris (common toadflax), a species with a history of use in traditional Chinese medicine for various ailments.[1][2] Over the past century, pectolinarin has been identified in at least 87 plant species across 29 different genera.[2]

1.2. Emergence of this compound

This compound is obtained through the acid hydrolysis of pectolinarin, which cleaves the rutinoside sugar moiety from the flavonoid backbone.[2] It is also found as a natural product in its own right in at least 136 plant species from 71 different genera, with a high prevalence in the Asteraceae family.[2] The broader distribution of the aglycone suggests that not all plants possessing the biosynthetic pathway for the flavonoid core have the necessary enzymes for its glycosylation.

Physicochemical Properties and Spectroscopic Data

This compound (5,7-dihydroxy-4',6-dimethoxyflavone) is a flavonoid with the chemical formula C₁₇H₁₄O₆ and a molecular weight of 314.29 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄O₆ | |

| Molecular Weight | 314.29 g/mol | |

| IUPAC Name | 5,7-dihydroxy-6-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |

| CAS Number | 520-12-7 |

2.1. Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

| 2 | 164.2 | - |

| 3 | 103.9 | 6.58 (s) |

| 4 | 182.8 | - |

| 5 | 153.2 | - |

| 6 | 131.2 | - |

| 7 | 158.1 | - |

| 8 | 90.5 | 6.51 (s) |

| 9 | 152.9 | - |

| 10 | 105.9 | - |

| 1' | 123.4 | - |

| 2', 6' | 128.5 | 7.89 (d, 8.8) |

| 3', 5' | 114.6 | 7.02 (d, 8.8) |

| 4' | 162.9 | - |

| 6-OCH₃ | 60.5 | 3.92 (s) |

| 4'-OCH₃ | 55.7 | 3.88 (s) |

| 5-OH | - | 12.8 (s) |

| 7-OH | - | - |

Note: NMR data can vary slightly depending on the solvent used.

Experimental Protocols

3.1. Isolation of this compound from Cirsium Species

The following protocol is a representative method for the isolation of this compound from the aerial parts of Cirsium species.

3.1.1. Extraction

-

Air-dry the aerial parts of the Cirsium plant material and grind into a coarse powder.

-

Extract the powdered material with methanol at room temperature for 48-72 hours.

-

Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

3.1.2. Fractionation

-

Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing this compound. This compound is typically found in the ethyl acetate fraction.

3.1.3. Purification

-

Subject the this compound-rich fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect the fractions and monitor by TLC.

-

Combine the fractions containing the compound of interest and further purify by preparative TLC or recrystallization to yield pure this compound.

3.2. High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is crucial for the quantitative analysis of this compound in plant extracts and biological samples.

Table 3: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of methanol and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 330 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, which are attributed to its ability to modulate multiple signaling pathways.

Table 4: Quantitative Data on the Biological Activities of this compound

| Biological Activity | Cell Line/Model | IC₅₀/EC₅₀ | Reference |

| Anti-inflammatory (COX-2 inhibition) | LPS-treated RAW 264.7 cells | >1 µM | |

| Anti-inflammatory (5-LOX inhibition) | A23187-treated RBL-1 cells | >1 µM | |

| Anticancer (Hepatocellular Carcinoma) | SMMC7721 cells | ~20 µM | |

| Anticancer (Hepatocellular Carcinoma) | PLC5 cells | ~25 µM | |

| Anticancer (Osteosarcoma) | 143B cells | ~15 µM | |

| Anticancer (Osteosarcoma) | MG63.2 cells | ~20 µM |

4.1. Anti-inflammatory Activity

This compound's anti-inflammatory effects are mediated through the inhibition of several key signaling pathways.

4.1.1. Inhibition of MAPK and NF-κB Signaling

This compound has been shown to suppress the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, namely ERK and p38. This, in turn, can lead to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. This compound has been observed to reduce the phosphorylation of the p65 subunit of NF-κB. The inhibition of these pathways leads to a decrease in the production of pro-inflammatory mediators.

4.2. Anticancer Activity

The anticancer properties of this compound are linked to its ability to interfere with signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

4.2.1. Inhibition of JAK/STAT Signaling

This compound has been demonstrated to inhibit the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. It specifically inhibits the phosphorylation of JAK2 and STAT3. This inhibition leads to the downregulation of STAT3 target genes that are involved in cell cycle progression and apoptosis resistance.

4.2.2. Inhibition of TGF-β/SMAD Signaling

This compound has also been shown to inhibit the Transforming Growth Factor-beta (TGF-β)/SMAD signaling pathway. It achieves this by reducing the phosphorylation of SMAD3, a key downstream effector of TGF-β signaling. This pathway is often implicated in cancer progression and fibrosis.

Future Perspectives

This compound represents a promising natural product with the potential for development into a therapeutic agent for a variety of diseases. Its multifaceted mechanism of action, targeting several key signaling pathways simultaneously, makes it an attractive candidate for conditions with complex pathologies, such as cancer and chronic inflammatory diseases. Future research should focus on preclinical and clinical studies to evaluate its efficacy and safety in human subjects. Furthermore, medicinal chemistry efforts could lead to the synthesis of more potent and selective derivatives of this compound, enhancing its therapeutic potential.

Conclusion

This technical guide has summarized the key aspects of this compound, from its historical discovery to its molecular mechanisms of action. The provided data and protocols offer a valuable resource for researchers and drug development professionals. The compelling evidence of its biological activities, coupled with a growing understanding of its interactions with cellular signaling pathways, positions this compound as a significant lead compound in the quest for novel therapeutics.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Pectolinarigenin

Pectolinarigenin: A Potent Tool Compound for Interrogating STAT3 Signaling

Application Notes and Protocols for Researchers

Pectolinarigenin, a natural flavonoid, has emerged as a valuable pharmacological tool for studying the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutively activated STAT3 is a key driver in numerous cancers, promoting cell proliferation, survival, and metastasis. This compound offers a potent and specific means to probe the intricacies of STAT3-mediated cellular processes, making it an essential compound for cancer biology, drug discovery, and developmental therapeutics.

Overview of this compound as a STAT3 Inhibitor

This compound exerts its inhibitory effects on the STAT3 pathway through a multi-faceted mechanism. It has been shown to suppress both constitutive and interleukin-6 (IL-6)-induced STAT3 activation.[1][2] The primary mechanisms of action include:

-

Inhibition of STAT3 Phosphorylation: this compound reduces the phosphorylation of STAT3 at the critical tyrosine 705 residue, a key step in its activation.[3]

-

Blocked Nuclear Translocation: The compound diminishes the accumulation of STAT3 in the nucleus, preventing it from accessing its target genes.[1][2]

-

Inhibition of DNA Binding: this compound directly blocks the DNA-binding activity of STAT3, thereby inhibiting the transcription of its downstream targets.

-

Upregulation of SHP-1: Mechanistic studies have revealed that this compound can upregulate the expression of SHP-1, a protein tyrosine phosphatase that negatively regulates STAT3 signaling.

The downstream consequences of STAT3 inhibition by this compound are significant and include the downregulation of key proteins involved in cell cycle progression (Cyclin D1), survival (Bcl-2, Bcl-xL, Survivin), and metastasis (MMP-2, MMP-9). This leads to the induction of apoptosis, cell cycle arrest, and suppression of cancer cell migration and invasion.

Quantitative Data Summary

The following tables summarize the reported biological activities of this compound across various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| AGS | Gastric Cancer | MTT Assay (24h) | 124.79 µM | |

| MKN28 | Gastric Cancer | MTT Assay (24h) | 96.88 µM | |

| MCF-7 | Breast Cancer | MTT Assay (48h) | 23-40 µM (range for 3 cell lines) | |

| 4T1 | Breast Cancer | MTT Assay (48h) | 23-40 µM (range for 3 cell lines) | |

| MDA-MB-231 | Breast Cancer | MTT Assay (48h) | 23-40 µM (range for 3 cell lines) | |

| 143B | Osteosarcoma | MTS Assay | Concentration-dependent decrease | |

| MG63.2 | Osteosarcoma | MTS Assay | Concentration-dependent decrease | |

| HOS | Osteosarcoma | MTS Assay | Concentration-dependent decrease | |

| MG63 | Osteosarcoma | MTS Assay | Concentration-dependent decrease |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage | Effect | Reference |

| Spontaneous and patient-derived xenograft models | Osteosarcoma | 20 mg/kg/2 days (i.p.) | Blocked STAT3 activation, impaired tumor growth and metastasis | |

| Spontaneous and patient-derived xenograft models | Osteosarcoma | 50 mg/kg/2 days (i.p.) | Blocked STAT3 activation, impaired tumor growth and metastasis | |

| Tumor xenograft and metastasis models | Breast Cancer | Intraperitoneal administration | Significantly inhibited lung metastasis | |

| AGS-xenograft BALB/c nude mice | Gastric Cancer | 10 mg/kg | 63.93% tumor inhibition rate | |

| HCC tumor-bearing mice | Hepatocellular Carcinoma | Not specified | Significantly suppressed tumor growth |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits STAT3 signaling at multiple steps.

Caption: Workflow for evaluating this compound's anti-cancer effects.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound on STAT3 signaling.

Protocol 1: Cell Viability Assay (MTT/MTS)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

96-well plates

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (e.g., DMSO or SDS for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis for STAT3 Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of STAT3.

Materials:

-

Cancer cell line

-

6-well plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control (β-actin).

Protocol 3: STAT3 Luciferase Reporter Assay

Objective: To measure the transcriptional activity of STAT3 in response to this compound treatment.

Materials:

-

Cancer cell line

-

STAT3-responsive luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect the cells with the STAT3 reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with different concentrations of this compound.

-

If studying induced STAT3 activity, stimulate the cells with an appropriate agonist (e.g., IL-6) in the presence or absence of this compound.

-

After the desired treatment time (e.g., 24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity.

-

Express the results as a percentage of the activity in control-treated cells.

Concluding Remarks

This compound is a robust and reliable tool compound for investigating the multifaceted roles of STAT3 in health and disease. Its well-characterized inhibitory mechanism and proven efficacy in both in vitro and in vivo models make it an invaluable asset for researchers in the field. The protocols and data presented here provide a comprehensive guide for utilizing this compound to dissect STAT3 signaling pathways and to explore its therapeutic potential. As with any pharmacological tool, appropriate experimental design and controls are crucial for obtaining meaningful and reproducible results.

References

- 1. Natural product this compound inhibits osteosarcoma growth and metastasis via SHP-1-mediated STAT3 signaling inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural product this compound inhibits osteosarcoma growth and metastasis via SHP-1-mediated STAT3 signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Stat3 Signaling Pathway by Natural Product this compound Attenuates Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving Pectolinarigenin Solubility for Cell-Based Assays

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of pectolinarigenin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a natural flavonoid with various reported biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1][2] Its hydrophobic nature, however, results in poor solubility in aqueous solutions like cell culture media. This can lead to precipitation of the compound, causing inaccurate and unreliable results in cell-based assays. The actual concentration of this compound that the cells are exposed to may be much lower than intended, and the precipitate itself can cause cellular stress.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[3] DMSO is a common choice for preparing stock solutions due to its high solubilizing capacity for this compound.[4][5]

Q3: What is the maximum recommended final concentration of DMSO in cell culture medium?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%. However, the tolerance of different cell lines to DMSO can vary, so it is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.

Q4: Can I heat or sonicate my this compound solution to improve solubility?

Yes, gentle heating (e.g., at 37°C) and sonication can aid in the dissolution of this compound. However, it's important to be cautious with heat as it may degrade the compound over time. Brief sonication is often effective in breaking up small aggregates and improving dissolution in the final culture medium.

Q5: Are there alternative methods to improve the solubility of this compound in my cell-based assay?

Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents and the preparation of solid dispersions. These methods aim to keep the compound in a dissolved state when diluted into the aqueous cell culture medium.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| This compound precipitates immediately upon addition to cell culture medium. | The concentration of this compound exceeds its solubility limit in the aqueous medium. | - Lower the final concentration of this compound in your assay.- Increase the final volume of the cell culture medium.- Prepare an intermediate dilution of your DMSO stock solution in a small volume of pre-warmed (37°C) serum-free medium with vigorous mixing before adding it to the final culture volume. |

| A fine precipitate forms in the cell culture wells after a few hours of incubation. | The compound may be slowly coming out of solution over time, or it could be interacting with components in the serum. | - Try reducing the percentage of serum in your culture medium during the treatment period, if your cells can tolerate it.- Consider using a co-solvent system to improve and maintain solubility over the duration of the experiment. |

| Inconsistent or not dose-dependent results are observed in the assay. | The inconsistent solubility and precipitation of this compound are leading to variable effective concentrations. | - Ensure your stock solution is fully dissolved before each use by vortexing and, if necessary, brief sonication.- Prepare fresh dilutions for each experiment to avoid issues with compound stability in solution.- Employ a solubility-enhancing formulation strategy, such as a co-solvent system, to ensure consistent compound availability to the cells. |

| Unexpected cytotoxicity is observed, even at low concentrations. | The precipitate itself may be causing physical stress or toxicity to the cells, or the solvent concentration may be too high. | - Visually inspect your culture wells under a microscope for any signs of precipitation.- Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) to determine its baseline cytotoxicity.- If precipitation is observed, filter the final working solution through a 0.22 µm syringe filter before adding it to the cells. |

Quantitative Data Summary

The following table summarizes the solubility of this compound in common laboratory solvents.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥31.4 mg/mL | |

| Methanol | Soluble, especially when heated | |

| Ethanol | Soluble | |

| Petroleum Ether | Insoluble | |

| Chloroform | Insoluble |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, briefly sonicate the tube in a water bath for 5-10 minutes.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Pre-warming: Pre-warm the cell culture medium (with or without serum, as required by your experiment) to 37°C.

-

Intermediate Dilution (Recommended):

-

Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed serum-free medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can make a 1:100 intermediate dilution to 100 µM.

-

Vortex the intermediate dilution immediately and vigorously.

-

-

Final Dilution: Add the appropriate volume of the intermediate dilution (or directly from the stock for higher concentrations, if solubility permits) to the final volume of the cell culture medium in your experimental plate.

-

Mixing: Mix gently by pipetting up and down or by swirling the plate.

-

Observation: Visually inspect the wells for any signs of precipitation immediately after addition and before placing the plate in the incubator.

Visualizations

References

Technical Support Center: Pectolinarigenin Isolation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low yield of Pectolinarigenin during isolation from natural sources.

Troubleshooting Guide: Overcoming Low this compound Yield

Low recovery of this compound can occur at various stages of the isolation process, from initial extraction to final purification. This guide addresses common issues in a question-and-answer format.

Q1: My initial crude extract shows a very low concentration of this compound. How can I improve my extraction efficiency?

A1: The initial extraction step is critical for maximizing the final yield. Several factors can influence the efficiency of extracting this compound and its parent glycoside, Pectolinarin.

-

Solvent Selection and Concentration: this compound and its glycoside are flavonoids, which require polar solvents for efficient extraction[1]. The use of hydroethanolic or methanolic solutions is common[1][2]. Optimizing the solvent-to-water ratio is crucial; for related flavonoids in Cirsium species, a 70% ethanol concentration has been shown to be highly effective[3]. Using a solvent of inappropriate polarity can significantly reduce the extraction yield.

-

Extraction Method: While maceration is a common method, techniques like heat-reflux extraction or ultrasound-assisted extraction (UAE) can improve yield by increasing solvent penetration into the plant matrix[4]. The choice of method should be validated for your specific plant material.

-

Plant Material: The concentration of this compound and Pectolinarin can vary significantly between plant species, parts of the plant (aerial parts often have higher concentrations than roots), and even the geographical location of collection. Ensure you are using a source known to be rich in the target compound, such as species from the Cirsium genus.

Table 1: Factors Influencing Extraction Yield of Flavonoids from Cirsium Species

| Parameter | Condition 1 | Yield Outcome | Condition 2 | Yield Outcome | Rationale |

| Ethanol Concentration | 50% Ethanol | High yield of specific phenolic acids | 70% Ethanol | Optimal for linarin (related flavonoid) | Polarity of 70% ethanol closely matches that of the target flavonoid glycosides, improving solubility and extraction rate according to the "like dissolves like" principle. |

| Extraction Time (Reflux) | 1 hour | Sub-optimal | 2 hours | Optimal | Longer reflux times can increase extraction efficiency, but excessive time may lead to degradation of thermolabile compounds. 2 hours is often a good balance. |

| Solvent-to-Sample Ratio | 10:1 (mL/g) | Lower Yield | 20:1 (mL/g) | Higher Yield | A higher solvent volume ensures the complete submersion of plant material and maintains a favorable concentration gradient for mass transfer of the target compounds into the solvent. |

| Extraction Method | Maceration | Lower Yield | Heat-Reflux | Higher Yield | The application of heat reduces solvent viscosity and increases the solubility of the target compounds, leading to a more efficient extraction process compared to simple maceration. |

Q2: I am losing a significant amount of product during the solvent partitioning (liquid-liquid extraction) step. What could be going wrong?

A2: Solvent partitioning aims to separate compounds based on their differential solubility in immiscible solvents. This compound, being an aglycone, is less polar than its glycoside form (Pectolinarin).

-

Incorrect Solvent Choice: For a typical workflow, a crude hydroalcoholic extract is concentrated and then partitioned. This compound will preferentially move to a moderately polar organic solvent like ethyl acetate, while the more polar glycoside, Pectolinarin, may be found in the n-butanol fraction. Ensure you are collecting the correct fraction based on whether you are targeting the aglycone directly or isolating its glycoside for subsequent hydrolysis.

-

pH of the Aqueous Phase: The pH can affect the ionization state of phenolic hydroxyl groups on the flavonoid, altering its solubility and partitioning behavior. While not extensively documented for this compound specifically, maintaining a neutral to slightly acidic pH is generally advisable to keep the flavonoid in its non-ionized, more organic-soluble form.

-

Emulsion Formation: Emulsions can form at the solvent interface, trapping the compound and leading to poor recovery. If emulsions occur, they can sometimes be broken by adding brine (saturated NaCl solution) or by centrifugation.

Q3: My yield is low after column chromatography. How can I optimize the purification?

A3: Column chromatography is a major source of product loss if not properly optimized.

-

Column Overloading: Loading too much crude sample onto the column will result in poor separation, overlapping fractions, and lower purity and yield of the final product.

-

Inappropriate Mobile Phase: The polarity of the solvent system used to elute the column is critical. For silica gel chromatography, a gradient elution starting with a non-polar solvent (e.g., chloroform or hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) is typically used. An improperly chosen gradient can lead to co-elution with impurities or irreversible binding of the compound to the stationary phase.

-

Sample Precipitation: this compound has poor solubility in non-polar solvents like hexane and chloroform. If the sample is dissolved in a strong solvent (like methanol) and loaded onto a column equilibrated with a weak, non-polar solvent, the compound can precipitate at the top of the column, leading to clogging and poor recovery. Ensure your sample is fully soluble in the initial mobile phase.

Q4: I am trying to obtain this compound by hydrolyzing Pectolinarin, but the yield is poor. How can I improve this step?

A4: The conversion of Pectolinarin to this compound is achieved through acid hydrolysis, which cleaves the sugar moiety (rutinoside) from the flavonoid aglycone.

-

Incomplete Reaction: The hydrolysis may be incomplete due to insufficient acid concentration, temperature, or reaction time. The reaction progress should be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal conditions and ensure the disappearance of the starting material (Pectolinarin).

-

Degradation: While hydrolysis is necessary, harsh acidic conditions or prolonged exposure to heat can lead to the degradation of the this compound product. A balance must be struck to ensure complete hydrolysis without significant product degradation.

-

Work-up and Extraction: After hydrolysis, the reaction mixture is typically neutralized and the this compound product is extracted with an organic solvent like ethyl acetate. Ensure the neutralization is complete and that the extraction is performed thoroughly to recover all the product from the aqueous phase.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting guide for this compound isolation.

Caption: Experimental workflow for this compound isolation.

Caption: Troubleshooting logic for low this compound yield.

Experimental Protocols

Protocol 1: Isolation of this compound via Hydrolysis of Pectolinarin from Cirsium setidens

This protocol is adapted from methodologies described for isolating flavonoids from Cirsium species.

-

Extraction:

-

Air-dry the aerial parts of Cirsium setidens and grind them into a coarse powder.

-

Extract the powdered plant material (e.g., 1 kg) with 70% aqueous ethanol (e.g., 10 L) under reflux for 2 hours. Repeat the extraction twice.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-